propyl {[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}acetate
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Overview
Description
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of aryloxy phenols This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a methoxyphenoxy group and a trifluoromethyl group The acetate moiety is attached to the chromen-4-one core via an ether linkage
Preparation Methods
The synthesis of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the methoxyphenoxy group: This step involves the nucleophilic aromatic substitution of a suitable phenol derivative with the chromen-4-one core.
Introduction of the trifluoromethyl group: This can be accomplished through electrophilic aromatic substitution using trifluoromethylating agents.
Attachment of the acetate moiety: This step involves the esterification of the chromen-4-one core with acetic acid or its derivatives under acidic conditions.
Industrial production methods may involve optimization of these steps to improve yield and scalability. High-temperature reactions and inert atmospheres are often required to ensure the stability of intermediates and the final product .
Chemical Reactions Analysis
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenoxy group, leading to the formation of various substituted derivatives.
Esterification and Hydrolysis: The acetate moiety can undergo esterification with alcohols or hydrolysis to form the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: This compound has shown potential as an antioxidant and anti-inflammatory agent, making it a candidate for further studies in biological systems.
Medicine: Due to its unique structure, it is being investigated for its potential therapeutic effects, including anti-tumor and anti-inflammatory properties.
Industry: It is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance
Mechanism of Action
The mechanism of action of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reactive oxygen species. Its anti-inflammatory effects are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and modulate cellular signaling pathways .
Comparison with Similar Compounds
PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE can be compared with other similar compounds, such as:
Phenol, 2-methoxy-4-propyl-: This compound has a similar methoxyphenoxy group but lacks the chromen-4-one core and trifluoromethyl group, resulting in different chemical and biological properties.
3-(4-Methoxyphenoxy)-propyl methanesulfonate: This compound contains a methoxyphenoxy group but differs in its overall structure and functional groups, leading to different reactivity and applications.
The uniqueness of PROPYL 2-{[3-(4-METHOXYPHENOXY)-4-OXO-2-(TRIFLUOROMETHYL)-4H-CHROMEN-7-YL]OXY}ACETATE lies in its combination of functional groups, which impart specific chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C22H19F3O7 |
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Molecular Weight |
452.4 g/mol |
IUPAC Name |
propyl 2-[3-(4-methoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C22H19F3O7/c1-3-10-29-18(26)12-30-15-8-9-16-17(11-15)32-21(22(23,24)25)20(19(16)27)31-14-6-4-13(28-2)5-7-14/h4-9,11H,3,10,12H2,1-2H3 |
InChI Key |
VQHYALSBFAGAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)OC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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